molecular formula C14H19N3 B1272909 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 285984-25-0

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No. B1272909
M. Wt: 229.32 g/mol
InChI Key: ITHNHEWXIBNEDG-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

A solution of p-tolyl-hydrazine hydrochloride (15.86 g, 100 mmol) and pivaloylacetonitrile (17.9 g, 143 mmol) dissolved in MeOH (65 mL) was heated to reflux for 18 hours under N2 atmosphere. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ether and collected by filtration. The solid was dried under high vacuum to provide 26.6 g of white solid (99% yield).
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[C:11]([CH2:17][C:18]#[N:19])(=O)[C:12]([CH3:15])([CH3:14])[CH3:13]>CO>[C:12]([C:11]1[CH:17]=[C:18]([NH2:19])[N:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:10])=[CH:3][CH:4]=2)[N:9]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
15.86 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Name
Quantity
17.9 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
65 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours under N2 atmosphere
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 26.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 116%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.